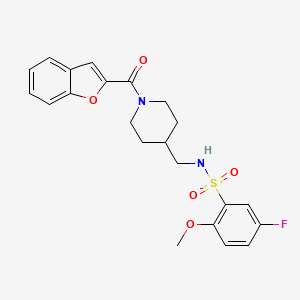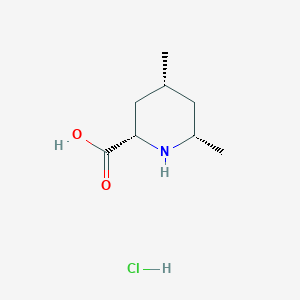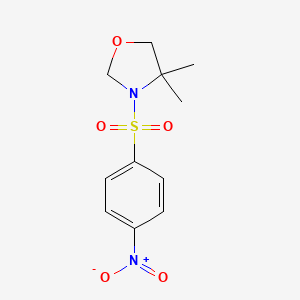
4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is a chemical compound with the molecular formula C11H14N2O5S and a molecular weight of 286.30 g/mol . This compound is characterized by the presence of an oxazolidine ring substituted with a nitrophenyl sulfonyl group and two methyl groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
The synthesis of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4,4-dimethyl-1,3-oxazolidine in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine is utilized in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets and pathways. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activities or the modification of protein functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,4-dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine can be compared with other similar compounds, such as:
4,4-Dimethyl-3-[(4-chlorophenyl)sulfonyl]-1,3-oxazolane: This compound has a chlorophenyl group instead of a nitrophenyl group, which can lead to different reactivity and applications.
4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane: The presence of a methyl group instead of a nitro group can affect the compound’s chemical properties and biological activities.
Propiedades
IUPAC Name |
4,4-dimethyl-3-(4-nitrophenyl)sulfonyl-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-11(2)7-18-8-12(11)19(16,17)10-5-3-9(4-6-10)13(14)15/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKZWCORHLFQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
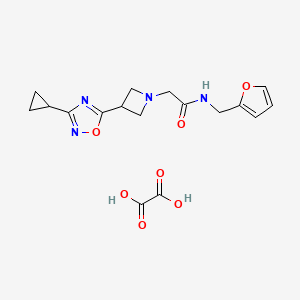
amine hydrochloride](/img/structure/B2730906.png)
![3-(4-ethylphenyl)-1-(3-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2730907.png)
![N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2730908.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2730909.png)
![N-(4-fluoro-2-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2730910.png)
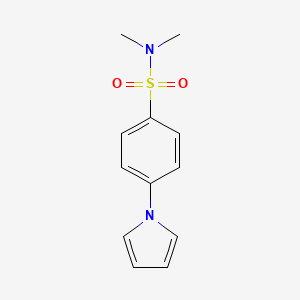
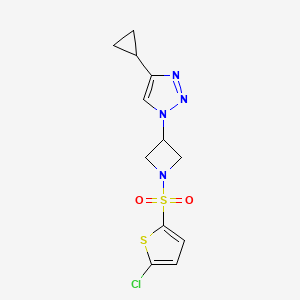
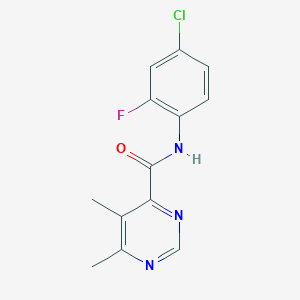
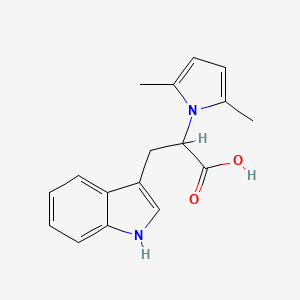
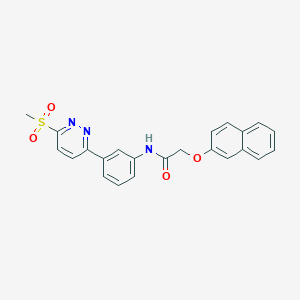
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2730922.png)
